
1,1-Bis(allyloxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(allyloxy)pentane is an organic compound with the molecular formula C11H20O2. It is also known as pentane, 1,1-bis(2-propen-1-yloxy)-. This compound is characterized by the presence of two allyloxy groups attached to the first carbon of a pentane chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Bis(allyloxy)pentane can be synthesized through the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(allyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of pentanal or pentanoic acid derivatives.
Reduction: Formation of pentanol derivatives.
Substitution: Formation of various substituted pentane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(allyloxy)pentane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-bis(allyloxy)pentane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(methoxy)pentane: Similar structure but with methoxy groups instead of allyloxy groups.
1,1-Bis(ethoxy)pentane: Similar structure but with ethoxy groups instead of allyloxy groups.
1,1-Bis(propyloxy)pentane: Similar structure but with propyloxy groups instead of allyloxy groups.
Uniqueness: 1,1-Bis(allyloxy)pentane is unique due to the presence of allyloxy groups, which provide different reactivity compared to methoxy, ethoxy, or propyloxy groups. The allyloxy groups can participate in additional reactions such as polymerization, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
74549-17-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1,1-bis(prop-2-enoxy)pentane |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h5-6,11H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
KWRBYSVDENXDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




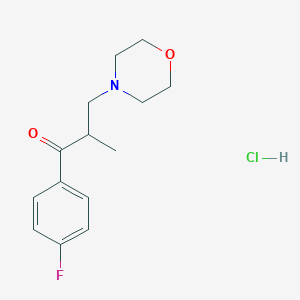
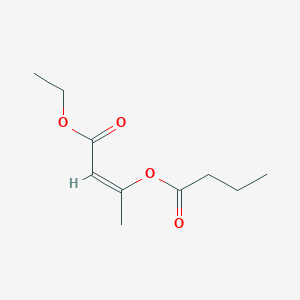
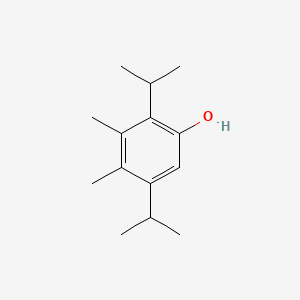
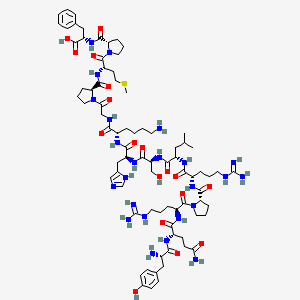
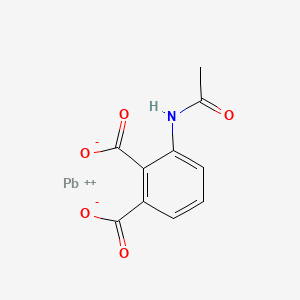

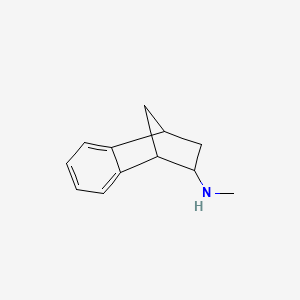
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)




